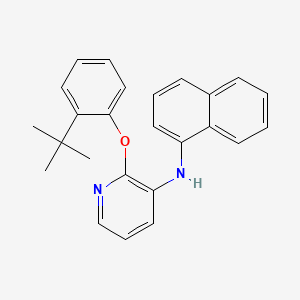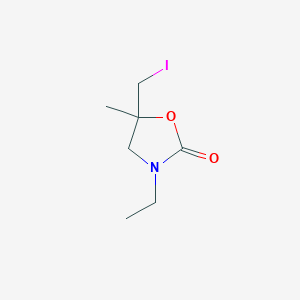
3-Ethyl-5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics and chiral auxiliaries in asymmetric synthesis. This compound features a unique structure with an oxazolidinone ring substituted with ethyl, iodomethyl, and methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable diol, followed by iodination to introduce the iodomethyl group. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically involve the same basic steps as laboratory synthesis but optimized for scale, including the use of industrial-grade solvents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization and Ring-Opening: The oxazolidinone ring can participate in cyclization or ring-opening reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation could produce a corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its antibiotic properties, particularly against resistant bacterial strains.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Ethyl-5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit, thereby preventing the formation of functional proteins. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethyl-5-(iodomethyl)oxolan-3-ylmethanol: Similar structure but with a different ring system.
2-Oxazolidone: The parent compound of oxazolidinones, used as a chiral auxiliary.
Linezolid: A well-known oxazolidinone antibiotic used to treat resistant bacterial infections.
Uniqueness
3-Ethyl-5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its iodomethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
918826-36-5 |
|---|---|
Molekularformel |
C7H12INO2 |
Molekulargewicht |
269.08 g/mol |
IUPAC-Name |
3-ethyl-5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H12INO2/c1-3-9-5-7(2,4-8)11-6(9)10/h3-5H2,1-2H3 |
InChI-Schlüssel |
JTRWBMSNZRXBAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CC(OC1=O)(C)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Prop-2-yn-1-yl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B14195499.png)
![Bicyclo[3.3.1]nonane-3-carbonyl chloride](/img/structure/B14195502.png)
![Phenyl 5-amino-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14195504.png)
![3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propanoic acid](/img/structure/B14195509.png)
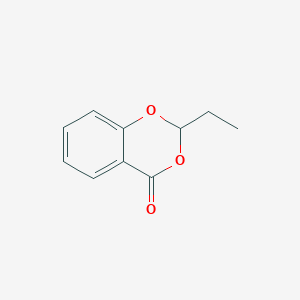
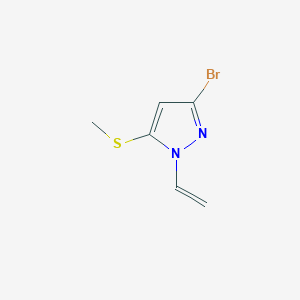
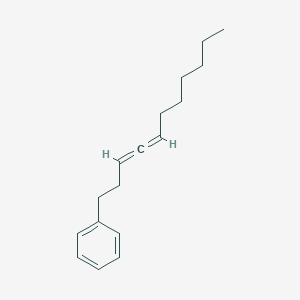
![Benzoic acid, 2-[[5-(acetylamino)-2-hydroxyphenyl]azo]-](/img/structure/B14195546.png)
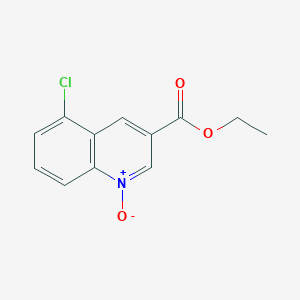


![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoic acid](/img/structure/B14195568.png)

